molecular formula C10H16N2O3 B13193136 3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol

3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol

Cat. No.: B13193136
M. Wt: 212.25 g/mol
InChI Key: CESFVTWMDRWOEN-UHFFFAOYSA-N
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Description

3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol is a synthetic organic compound featuring a 1,2,4-oxadiazole ring fused to a methyloxolan (tetrahydrofuran derivative) scaffold. Key structural attributes include:

  • 1,2,4-Oxadiazole Ring: Substituted with an ethyl group at position 3.
  • Methyloxolan Core: A hydroxyl group at position 3 and a methyl group at position 5 of the oxolane ring.
  • Methylene Linker: Connects the oxadiazole and oxolane moieties.

However, its specific biological activity remains uncharacterized in the literature.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol

InChI

InChI=1S/C10H16N2O3/c1-3-8-11-9(15-12-8)5-10(13)4-7(2)14-6-10/h7,13H,3-6H2,1-2H3

InChI Key

CESFVTWMDRWOEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)CC2(CC(OC2)C)O

Origin of Product

United States

Chemical Reactions Analysis

3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane, catalysts such as zinc chloride, and controlled temperatures to ensure the desired reaction pathway . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted oxadiazoles and oxolanes.

Scientific Research Applications

3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or antiviral activity by inhibiting viral replication . The exact pathways involved depend on the specific biological context and the target organism.

Comparison with Similar Compounds

Structural and Functional Analogues

SLP7111228: A 1,2,4-Oxadiazole-Based Enzyme Inhibitor

Structure : (S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride .
Key Differences :

  • Substituents : SLP7111228 has a bulky 4-octylphenyl group at position 3 of the oxadiazole, contrasting with the target compound’s ethyl group.
  • Linked Moieties : A pyrrolidine-carboximidamide replaces the target’s hydroxylated methyloxolan.
  • Biological Activity : SLP7111228 is a potent SphK1 inhibitor (Ki = 48 nM), highlighting how aromatic lipophilic groups enhance target binding .

Implications :

  • The target compound’s smaller substituents may reduce lipophilicity (predicted LogP = 1.2 vs.
  • The hydroxyl group in the target compound introduces hydrogen-bonding capacity, which could favor interactions with polar biological targets.
Oxadiazon and Oxadiargyl: 1,3,4-Oxadiazole Herbicides

Structures :

  • Oxadiazon: 3-(2,4-dichloro-5-isopropoxyphenyl)-5-tert-butyl-1,3,4-oxadiazol-2(3H)-one .
  • Oxadiargyl: 3-(2,4-dichloro-5-propargyloxyphenyl)-5-tert-butyl-1,3,4-oxadiazol-2(3H)-one .

Key Differences :

  • Oxadiazole Isomerism : These pesticides use a 1,3,4-oxadiazole core, whereas the target compound has a 1,2,4-oxadiazole.
  • Substituents : Bulky dichlorophenyl and tert-butyl groups in oxadiazon/oxadiargyl confer herbicidal activity, absent in the target compound.

Implications :

  • The 1,2,4-oxadiazole in the target compound may exhibit different electronic properties and metabolic stability compared to 1,3,4-oxadiazoles.
  • Lack of aromatic chlorination in the target compound suggests it is unlikely to function as a herbicide.
Triazole Derivatives

Example : 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles .
Key Differences :

  • Heterocycle : Triazoles (1,2,4-triazole) have a different nitrogen arrangement, influencing electronic properties and stability.
  • Synthesis : Triazoles are synthesized via InCl3-catalyzed alkylation of thiol intermediates , whereas the target compound’s synthesis likely involves oxadiazole ring formation (e.g., amidoxime cyclization).

Implications :

Table 1: Structural and Functional Comparison

Compound Heterocycle Substituents Biological Activity Reference
Target Compound 1,2,4-oxadiazole 3-Ethyl, methyloxolan-3-ol, 5-methyl Undetermined N/A
SLP7111228 1,2,4-oxadiazole 3-(4-octylphenyl), pyrrolidine SphK1 inhibitor
Oxadiazon 1,3,4-oxadiazole 3-(2,4-dichlorophenyl), 5-tert-butyl Herbicide

Table 2: Predicted Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Hydrogen Bond Donors
Target Compound 1.2 15.3 1 (OH group)
SLP7111228 4.8 0.05 0
Oxadiazon 3.5 0.12 0

Biological Activity

The compound 3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol is a derivative of the 1,3,4-oxadiazole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC₉H₁₃N₃O₃
Molecular Weight183.21 g/mol
CAS NumberNot available

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole moiety have demonstrated significant antimicrobial properties. A review highlighted that derivatives of this class exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

In a study by Dhumal et al. (2016), it was shown that certain oxadiazole derivatives effectively inhibited Mycobacterium bovis, indicating potential in treating tuberculosis . The binding affinity of these compounds to mycobacterial enzymes further supports their use as antimicrobial agents.

Antifungal Activity

Research indicates that oxadiazole derivatives possess notable antifungal properties. For instance, a synthesis of modified indole-based oxadiazoles resulted in compounds exhibiting higher antifungal activity than traditional agents like pimprinine . The structural modifications in these compounds were found to enhance their efficacy against fungi.

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazole derivatives has been extensively documented. A review summarized various studies showing that these compounds can target multiple pathways involved in cancer progression . Specific derivatives have been identified as effective against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Anti-inflammatory Activity

Certain oxadiazole derivatives have also been reported to exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, suggesting their potential utility in treating inflammatory diseases .

Study 1: Antimicrobial Evaluation

A series of 1,3,4-oxadiazole derivatives were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that compounds with longer alkyl chains exhibited enhanced activity compared to shorter chains .

Study 2: Antifungal Screening

In a comparative study involving various oxadiazole derivatives, several compounds demonstrated superior antifungal activity against Candida albicans compared to standard antifungal treatments. The structure-activity relationship indicated that specific functional groups significantly influenced efficacy .

Q & A

Q. What experimental strategies are recommended for synthesizing 3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol with high purity?

Synthesis optimization should focus on controlling reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to minimize byproducts. For oxadiazole ring formation, cyclization reactions using nitrile oxides or amidoximes are common. Post-synthesis purification via column chromatography (e.g., silica gel with gradient elution) or recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) is critical. Purity validation should employ HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (e.g., 1^1H/13^{13}C NMR for structural confirmation) .

Q. What spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substitution patterns, particularly the oxadiazole and oxolan moieties. DEPT-135 and HSQC experiments can resolve overlapping signals in crowded regions (e.g., methyl and ethyl groups) .
  • X-ray Crystallography : For unambiguous structural determination, employ single-crystal X-ray diffraction. Refinement using SHELXL (part of the SHELX suite) is recommended for small-molecule crystallography due to its robustness in handling disorder and hydrogen bonding networks .

Q. How should researchers handle safety and stability concerns during experimental work?

While specific hazard data for this compound is limited, analogous oxadiazoles may cause respiratory or skin irritation. Follow GHS protocols:

  • Use fume hoods and PPE (gloves, goggles).
  • Store in airtight containers under inert gas (e.g., argon) to prevent oxidation.
  • Monitor stability via TGA/DSC to assess decomposition temperatures .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s reactivity or biological activity?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Focus on the oxadiazole ring’s electron-deficient nature, which may act as a hydrogen bond acceptor .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in reactions or redox behavior. Gaussian or ORCA software suites are suitable for such studies .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

Discrepancies in bioactivity (e.g., varying IC50_{50} values across studies) may arise from differences in assay conditions. Standardize protocols:

  • Use isogenic cell lines to control genetic variability.
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Cross-reference with in vivo models (e.g., pharmacokinetic profiling in rodents) to confirm relevance .

Q. How can researchers optimize the compound’s solubility and bioavailability for pharmacological studies?

  • Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the oxolan hydroxyl position.
  • Lipophilicity Assessment : Measure logP values via shake-flask or HPLC methods. Aim for logP <3 to balance membrane permeability and solubility .

Data Contradiction Analysis

Q. Conflicting results in oxidative phosphorylation inhibition: How to address this?

If the compound shows inconsistent effects on mitochondrial Complex I (e.g., in vs. other studies):

  • Replicate assays under standardized oxygen levels (use hypoxia chambers).
  • Include positive controls (e.g., rotenone) and measure ATP depletion via luminescence assays.
  • Perform metabolomic profiling (LC-MS) to differentiate direct inhibition from off-target metabolic effects .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Structural Validation

TechniqueApplicationKey Parameters
1^1H NMRConfirm proton environments400–600 MHz, CDCl3_3/DMSO-d6_6
X-ray DiffractionAbsolute configurationSHELXL refinement, Mo Kα radiation
HPLC-PDAPurity assessmentC18 column, 0.1% TFA in H2_2O/MeCN

Q. Table 2. Strategies for Resolving Bioactivity Discrepancies

IssueResolution MethodExample
Variable IC50_{50}Standardize cell lines & assay buffersUse HEK293T for consistent expression
Off-target effectsChemoproteomics (e.g., affinity pulldown)Identify binding partners via MS/MS

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